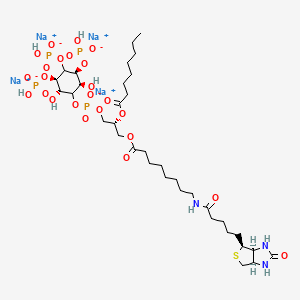

PtdIns-(3,4,5)-P3-biotin (sodium salt)

Descripción general

Descripción

The PtdIn phosphates play an important role in the generation and transduction of intracellular signals. PtdIns-(3,4,5)-P3-biotin is an affinity probe which allows the PIP3 to be detected through an interaction with the biotin ligand. This design allows PtdIns-(3,4,5)-P3-biotin to serve as a general probe for any protein with a high affinity binding interaction with inositol-(3,4,5)-triphosphate phospholipids, such as phosphatidylinositol 3-kinase, PTEN, or PH-domain-containing proteins.

Mecanismo De Acción

Target of Action

PtdIns-(3,4,5)-P3-biotin (sodium salt) is a synthetic analog of natural PtdIns . It primarily targets signal transduction proteins bearing pleckstrin homology (PH) domains . Examples of these proteins include Centuarin α and the Akt-family of GTPase activating proteins .

Mode of Action

This compound interacts with its targets by serving as an anchor for the binding of signal transduction proteins . This interaction is crucial for cytoskeletal rearrangements and membrane trafficking . PtdIns-(3,4,5)-P3 is resistant to cleavage by PI-specific phospholipase C (PLC), suggesting that it functions in signal transduction as a modulator in its own right, rather than as a source of inositol tetraphosphates .

Biochemical Pathways

The phosphatidylinositol phosphates, including PtdIns-(3,4,5)-P3, represent a small percentage of total membrane phospholipids but play a critical role in the generation and transmission of cellular signals . PtdIns are phosphorylated to mono- (PtdIns-P, PIP), di- (PtdIns-P2, PIP2), and triphosphates (PtdIns-P3, PIP3) . Phosphorylation of PtdIns-(4,5)-P2 by phosphoinositide (PI)-3-kinase initiates an intricate signaling cascade .

Pharmacokinetics

The compound’s high solubility in aqueous media due to its short fatty acid chains suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of PtdIns-(3,4,5)-P3-biotin (sodium salt)'s action involve the regulation of cytoskeletal rearrangements and membrane trafficking . It also plays a role in the generation and transmission of cellular signals .

Action Environment

It is known that ptdins-(3,4,5)-p3 is synthesized during meiotic maturation and acts upstream of cdc42 and fmn2, but downstream of mater/filia proteins to regulate the f-actin organization and spindle translocation to the cortex during mouse oocyte meiosis .

Análisis Bioquímico

Biochemical Properties

PtdIns-(3,4,5)-P3-biotin (sodium salt) is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with filamentous actin (F-actin) and Formin 2 (Fmn2), which are crucial for meiotic spindle translocation . The nature of these interactions involves the synthesis of PtdIns-(3,4,5)-P3-biotin (sodium salt) with spatial and temporal dynamics similar to that of F-actin and Fmn2 .

Cellular Effects

PtdIns-(3,4,5)-P3-biotin (sodium salt) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a key role in the regulation of actin polymerization in a broad range of cell types .

Molecular Mechanism

The molecular mechanism of action of PtdIns-(3,4,5)-P3-biotin (sodium salt) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts upstream of Cdc42 and Fmn2, but downstream of MATER/Filia proteins to regulate the F-actin organization and spindle translocation to the cortex during mouse oocyte meiosis .

Metabolic Pathways

PtdIns-(3,4,5)-P3-biotin (sodium salt) is involved in the phosphatidylinositol pathway . It is phosphorylated to mono-, di-, and triphosphates . This could also include any effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-3-[8-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H65N3O24P4S.4Na/c1-2-3-4-6-10-17-27(41)58-22(19-56-26(40)16-9-7-5-8-13-18-36-25(39)15-12-11-14-24-28-23(21-67-24)37-35(44)38-28)20-57-66(54,55)62-31-29(42)32(59-63(45,46)47)34(61-65(51,52)53)33(30(31)43)60-64(48,49)50;;;;/h22-24,28-34,42-43H,2-21H2,1H3,(H,36,39)(H,54,55)(H2,37,38,44)(H2,45,46,47)(H2,48,49,50)(H2,51,52,53);;;;/q;4*+1/p-4/t22-,23+,24+,28+,29+,30+,31?,32-,33+,34?;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJJVXPPNNJTJF-NVWQPLNXSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(COC(=O)CCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COP(=O)([O-])OC3C(C(C(C(C3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)COP(=O)([O-])OC3[C@@H]([C@H](C([C@H]([C@H]3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61N3Na4O24P4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1155.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

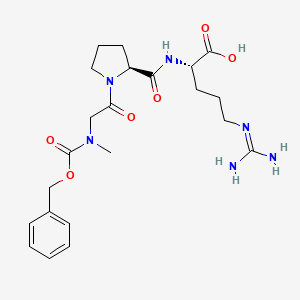

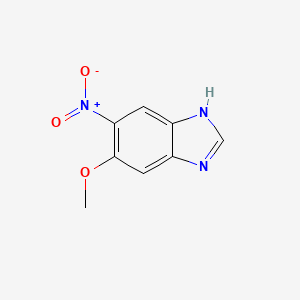

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-2,3,3'-triol](/img/structure/B570897.png)